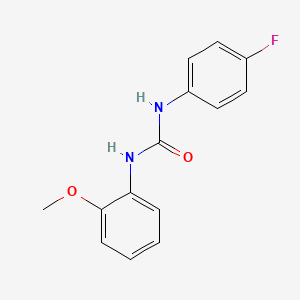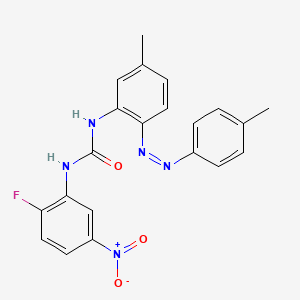
3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a urea moiety, making it a significant molecule in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea typically involves the reaction of 3,4-dichloroaniline with propionyl chloride to form an intermediate, which is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is also common to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea involves its interaction with specific molecular targets, such as enzymes or receptors. It acts by inhibiting the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s dichlorophenyl group plays a crucial role in its binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 3,4-Dichlorophenylacetic acid
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichloromethylphenidate
Comparison: Compared to these similar compounds, 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea exhibits unique properties due to the presence of the urea moiety, which enhances its stability and reactivity. Its specific structure allows for selective interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
115956-80-4 |
|---|---|
Molecular Formula |
C11H12Cl2N2O2 |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamoyl]-N-methylpropanamide |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-10(16)15(2)11(17)14-7-4-5-8(12)9(13)6-7/h4-6H,3H2,1-2H3,(H,14,17) |
InChI Key |
YQDSATSVXNLTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11955541.png)



![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)

![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)






